molecular formula C25H24ClN3O2 B237042 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide

Cat. No. B237042
M. Wt: 433.9 g/mol
InChI Key: GQRCXIUDDFIVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide, also known as ACY-738, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of molecules known as histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. In

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has been shown to have neuroprotective properties by promoting the growth of neurons and reducing neuroinflammation.

Mechanism Of Action

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This leads to changes in the chromatin structure and gene expression, which can affect various cellular processes. By inhibiting HDACs, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide can promote the acetylation of histones, leading to changes in gene expression that can have therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide are complex and depend on the specific disease or condition being studied. In general, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. It is also relatively stable and can be easily synthesized in large quantities. However, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the specific mechanisms underlying the therapeutic effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide and to develop more effective and targeted HDAC inhibitors.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with 3-chlorobenzoyl chloride followed by coupling with 4-chlorobiphenyl-4-amine. The final product is obtained after purification by column chromatography.

properties

Product Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide

Molecular Formula

C25H24ClN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-phenylbenzamide

InChI

InChI=1S/C25H24ClN3O2/c1-18(30)28-13-15-29(16-14-28)24-12-11-22(17-23(24)26)27-25(31)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,27,31)

InChI Key

GQRCXIUDDFIVPQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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